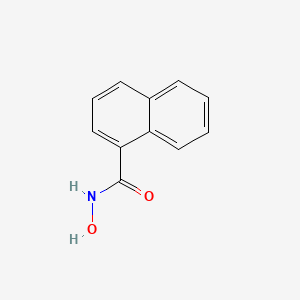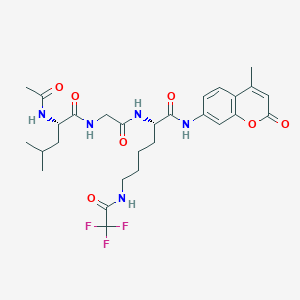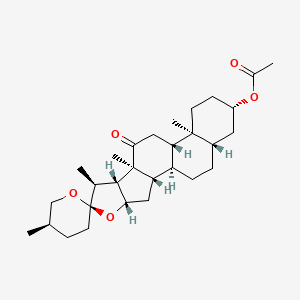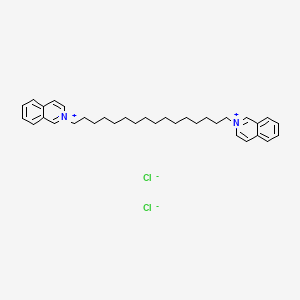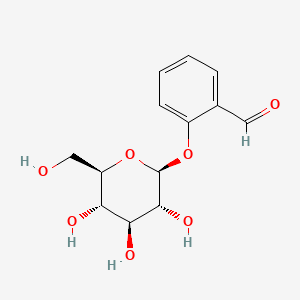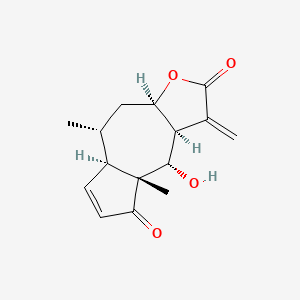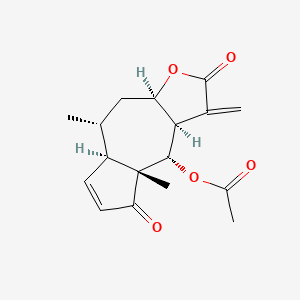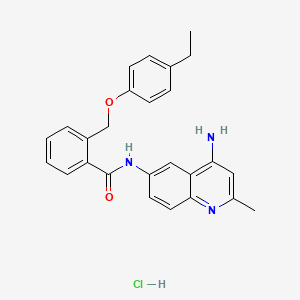
JTC-801
Descripción general
Descripción
. Este receptor participa en varios procesos relacionados con las respuestas al dolor y la inflamación. JTC-801 se utiliza principalmente en la investigación científica, particularmente en estudios relacionados con el control del dolor y el dolor neuropático .
Aplicaciones Científicas De Investigación
JTC-801 tiene varias aplicaciones de investigación científica, que incluyen:
Control del dolor: this compound se utiliza para estudiar los mecanismos del dolor y desarrollar nuevas terapias para el control del dolor.
Investigación del cáncer: El compuesto se ha evaluado para su posible uso en el tratamiento del cáncer, particularmente en la inhibición del crecimiento de las células de melanoma a través de las vías de señalización PI3K/Akt/mTOR.
Neurociencia: This compound se utiliza para investigar el papel del receptor de nociceptina en varios procesos y trastornos neurológicos.
Mecanismo De Acción
JTC-801 ejerce sus efectos antagonizando selectivamente el receptor de nociceptina . Este receptor está involucrado en la modulación de las respuestas al dolor y la inflamación. Al bloquear este receptor, this compound puede reducir las señales de dolor y la inflamación. El compuesto también influye en otros objetivos moleculares y vías, como las vías de señalización PI3K/Akt/mTOR, que están involucradas en el crecimiento y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
JTC-801 plays a significant role in biochemical reactions by selectively inhibiting the nociceptin receptor. This receptor is involved in various physiological processes, including pain modulation and inflammation responses. This compound interacts with the nociceptin receptor by binding to it and blocking its activity, which can either increase or reduce pain depending on the dose . Additionally, this compound has been shown to influence the effects of traditional analgesics such as nonsteroidal anti-inflammatory drugs (NSAIDs), μ-opioid agonists, and cannabinoids .
Cellular Effects
This compound has demonstrated various effects on different cell types and cellular processes. For instance, it has been shown to inhibit the proliferation and metastasis of Hep G2 hepatoblastoma cells by regulating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway . This compound also induces apoptosis in these cells by decreasing the expression of anti-apoptotic proteins and increasing the expression of pro-apoptotic proteins . Furthermore, this compound has been reported to suppress the growth of triple-negative breast cancer cells by downregulating cell cycle- and amino acid metabolism-related pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the nociceptin receptor and antagonizing its activity. This interaction inhibits the binding of nociceptin to the receptor, thereby blocking the downstream signaling pathways that are involved in pain and inflammation responses . This compound also affects the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis . Additionally, this compound has been shown to induce a pH-dependent cell death process called alkaliptosis in pancreatic cancer cells by modulating the NF-κB-CA9 and ATP6V0D1-STAT3 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in in vitro studies, this compound completely antagonized the suppression of nociceptin on forskolin-induced accumulation of cyclic AMP in ORL1 receptor-expressing HeLa cells . In in vivo studies, this compound demonstrated potent anti-nociceptive effects in acute pain models, with its efficacy observed over a range of dosages and administration routes . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been noted in various studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of post-traumatic stress disorder (PTSD), this compound was administered at a dosage of 6 mg/kg once daily, which reversed symptoms of pain and anxiety . In other studies, this compound demonstrated anti-nociceptive effects in mice at dosages as low as 0.01 mg/kg when administered intravenously and 1 mg/kg when administered orally . High doses of this compound may lead to toxic or adverse effects, although specific details on these effects are limited .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound has been shown to suppress the opioid receptor-like1 receptor/phosphatidylinositol 3-kinase/protein kinase B/nuclear factor (NF)-κB-mediated carbonic anhydrase 9 signaling pathway . The compound also affects metabolic flux and metabolite levels by downregulating cell cycle- and amino acid metabolism-related pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. As an orally active drug, this compound can be absorbed and distributed systemically . The specific transporters or binding proteins involved in its distribution have not been extensively studied. Its ability to cross the blood-brain barrier and exert central effects suggests that it may interact with transporters or binding proteins that facilitate its localization in the central nervous system .
Subcellular Localization
The subcellular localization of this compound has not been extensively characterized. Its activity as a nociceptin receptor antagonist suggests that it may localize to cellular compartments where the nociceptin receptor is expressed, such as the plasma membrane and intracellular vesicles
Métodos De Preparación
La síntesis de JTC-801 implica varios pasos. Una ruta sintética común incluye los siguientes pasos :
Formación del núcleo de quinolina: La síntesis comienza con la formación de la estructura del núcleo de quinolina.
Introducción del grupo amino: Se introduce un grupo amino en la posición 4 del anillo de quinolina.
Adición de la porción de benzamida:
Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente implica técnicas de síntesis orgánica estándar y métodos de purificación para lograr una alta pureza .
Análisis De Reacciones Químicas
JTC-801 experimenta varias reacciones químicas, incluidas:
Oxidación: this compound puede experimentar reacciones de oxidación, particularmente en el grupo amino y el anillo de quinolina.
Reducción: El compuesto se puede reducir en condiciones específicas, afectando el anillo de quinolina y la porción de benzamida.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de quinolina o la porción de benzamida se reemplazan por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
JTC-801 es único en comparación con otros antagonistas del receptor de nociceptina debido a su alta selectividad y eficacia en la reducción del dolor neuropático . Compuestos similares incluyen:
J-113,397: Otro antagonista del receptor de nociceptina con propiedades similares pero estructura química diferente.
LY-2940094: Un antagonista del receptor de nociceptina utilizado en la investigación por sus propiedades analgésicas.
SB-612,111: Un compuesto con efectos antagonistas similares en el receptor de nociceptina.
This compound destaca por su afinidad de unión específica y su eficacia en varios modelos de dolor .
Propiedades
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIYKXNAXKMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415525 | |
| Record name | JTC-801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244218-51-7 | |
| Record name | JTC-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTC-801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244218-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JTC-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of JTC-801?
A1: this compound acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. [, , , , , , , , , , , , , , , , , , , , , , ]
Q2: What type of receptor is the NOP receptor?
A2: The NOP receptor is a G-protein coupled receptor (GPCR) closely related to the classical opioid receptors. [, , , , , , , ]
Q3: How does this compound's antagonism of the NOP receptor impact intracellular signaling?
A3: this compound binding to the NOP receptor prevents the actions of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This, in turn, can modulate various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. [, , , , , ]
Q4: Does this compound show any agonist activity at the NOP receptor?
A4: While generally considered an antagonist, studies have shown that in specific contexts, such as with constitutively active NOP receptors, this compound can exhibit inverse agonist activity, leading to increased calcium current amplitude. [, ]
Q5: What is the full chemical name of this compound?
A6: The full chemical name of this compound is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide. [, ]
Q6: Is there information available about the molecular weight or formula of this compound?
A6: The provided research abstracts do not disclose the molecular formula or weight of this compound.
Q7: Are there any studies describing the spectroscopic characteristics of this compound?
A7: The research abstracts provided do not offer details on the spectroscopic data for this compound.
Q8: What are the primary pharmacological effects observed with this compound?
A9: this compound primarily demonstrates anti-nociceptive (pain-reducing) and anxiolytic (anxiety-reducing) effects in various animal models. [, , , , , , , , , , ]
Q9: What types of pain models has this compound been studied in?
A10: this compound has shown efficacy in models of acute pain, inflammatory pain, and neuropathic pain, including formalin-induced pain, paclitaxel-induced neuropathic pain, and pain following spinal nerve injury. [, , , , , , , , , ]
Q10: How does this compound affect N/OFQ levels in the brain?
A11: Studies indicate that chronic administration of this compound, particularly in conjunction with cannabinoid agonists like WIN 55,212-2, can lead to increased N/OFQ levels in specific brain regions, such as the amygdala, periaqueductal gray, and nucleus raphe magnus. []
Q11: Has this compound demonstrated efficacy in models beyond pain?
A12: Yes, this compound has shown promising results in preclinical models of cancer, specifically inhibiting the proliferation and metastasis of hepatoblastoma, osteosarcoma, ovarian cancer, and melanoma cells. [, , , ]
Q12: What is the proposed mechanism behind the anti-cancer effects of this compound?
A13: this compound appears to exert anti-cancer effects by modulating the PI3K/AKT signaling pathway, leading to decreased proliferation, increased apoptosis, and reduced invasion and migration of cancer cells. [, , , ]
Q13: Has the structure-activity relationship of this compound been investigated?
A14: While the provided research abstracts do not detail specific SAR studies, the development of this compound from earlier non-peptide NOP ligands suggests that modifications to optimize its potency, selectivity, and pharmacological properties were undertaken. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

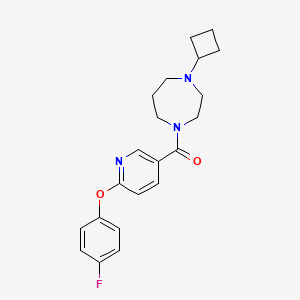
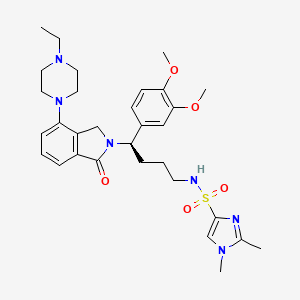
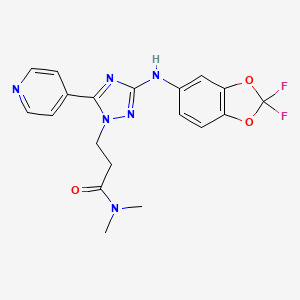
![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)
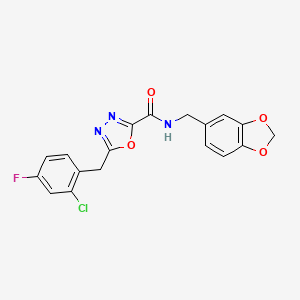
![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)

